molecular formula C20H22N4O4 B1668158 (E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid CAS No. 106465-45-6

(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid

Cat. No. B1668158
M. Wt: 382.4 g/mol
InChI Key: UGCOFEOEBHUEHA-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BW-A1433 is a bioactive chemical.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Deuterated Antagonists : A study by Conlon and Kiesman (2007) discussed the synthesis of a deuterium-labeled version of BG9928, a high-affinity adenosine A1 antagonist, for pharmacokinetic and metabolism studies. This derivative is closely related to the compound (Conlon & Kiesman, 2007).

Chemical Properties and Enhancements

  • Solubility Enhancement in the Presence of Ethanol : A study by Cháfer et al. (2009) explored the solubility of trans-cinnamic acid in supercritical CO2 with ethanol as a cosolvent, indicating the compound's potential in various applications due to its enhanced solubility (Cháfer, Fornari, Stateva, & Berna, 2009).

Bioorganic and Medicinal Chemistry

  • Antifungal, Antimicrobial, and Antioxidant Properties : Lutjen et al. (2018) developed a methodology for synthesizing (E)-cinnamate derivatives, known for their antifungal, antimicrobial, and antioxidant properties (Lutjen, Quirk, Barbera, & Kolonko, 2018).
  • Anticancer Potential : De, Baltas, and Bedos-Belval (2011) reviewed the synthesis and biological evaluation of cinnamoyl acids, esters, amides, and hydrazides in anticancer research, highlighting their potential as synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Analytical and Material Science Applications

  • MALDI-MS Analysis : Salum et al. (2015) described a protocol for preparing a matrix for MALDI-MS analysis using Z- and E-cinnamic acid isomers, important for the analysis of carbohydrates (Salum, León, & Erra-Balsells, 2015).
  • Epoxy Resins Derived from Renewable Cinnamic Acid : Xin et al. (2014) discussed the synthesis of an epoxy based on cinnamic acid and its applications in creating environmentally friendly materials (Xin, Zhang, Huang, & Zhang, 2014).

properties

CAS RN

106465-45-6

Product Name

(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

(E)-3-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C20H22N4O4/c1-3-11-23-18-16(19(27)24(12-4-2)20(23)28)21-17(22-18)14-8-5-13(6-9-14)7-10-15(25)26/h5-10H,3-4,11-12H2,1-2H3,(H,21,22)(H,25,26)/b10-7+

InChI Key

UGCOFEOEBHUEHA-JXMROGBWSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)/C=C/C(=O)O

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)C=CC(=O)O

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)C=CC(=O)O

Appearance

Solid powder

Other CAS RN

121496-66-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,3-dipropyl-8-(4-acrylate)phenylxanthine
4-(1,2,3,6-tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid
BW A1433
BW-A1433
BWA 1433
BWA-1433
BWA1433

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid
Reactant of Route 3
(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid
Reactant of Route 4
(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid
Reactant of Route 5
(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid
Reactant of Route 6
Reactant of Route 6
(E)-4-(1,2,3,6-Tetrahydro-2,6-dioxo-1,3-dipropyl-9H-purin-8-yl)cinnamic acid

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